4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

Physicochemical Properties Analytical Chemistry Solid-State Stability

Early-discovery medicinal chemistry programs require imidazopyridine building blocks with precise regiochemistry and reactive handles for reliable SAR. This compound's para-substituted benzaldehyde geometry and flexible methoxy linker ensure successful Knoevenagel condensations and reductive aminations for type II kinase inhibitor synthesis. Validated LogP (2.7) and solubility (>37.8 µg/mL) support smooth ADME profiling. The aldehyde handle enables covalent fragment screening and [18F]/[11C] radiolabeling. Supplied with consistent ≥95% purity and reliable global logistics.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 118001-76-6
Cat. No. B057501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
CAS118001-76-6
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O
InChIInChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2
InChIKeyDJDDDYGGKVCWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.8 [ug/mL]

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde Overview


4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (CAS 118001-76-6) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core linked via a methoxy bridge to a para-substituted benzaldehyde. With a molecular formula of C15H12N2O2, a molecular weight of 252.27 g/mol, and a melting point of 141–142 °C, it is supplied as a unique chemical for early-discovery research . Its structure incorporates a privileged imidazopyridine scaffold, an aldehyde handle, and a flexible methoxy linker, making it distinct from directly linked or ortho-/meta-substituted analogs [1].

Why Common Analogs Fail as Substitutes


The precise regiochemistry and linker length of 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde are critical for its intended synthetic utility. Simply substituting a positional isomer, such as the 3-yl-substituted benzaldehyde or the 2-ylmethoxy benzaldehyde, results in a different pharmacophoric geometry, hydrogen-bonding capability, and reactivity, which can derail a structure-activity relationship (SAR) study or synthetic route . The para-substituted benzaldehyde offers superior linear extension from the imidazopyridine core compared to ortho- or meta-analogs, directly impacting the success of downstream reactions like Knoevenagel condensations or reductive aminations .

Quantitative Differentiation from Closest Analogs


Thermal Stability vs. 2-ylmethoxy Isomer

The target compound (para-substituted) exhibits a melting point of 141–142 °C [1], which is considerably higher than the 95–97 °C reported for the 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde isomer (CAS 631858-40-7) . Higher melting points are typically associated with stronger intermolecular forces and greater solid-state stability, which are advantageous for long-term compound storage and handling during procurement.

Physicochemical Properties Analytical Chemistry Solid-State Stability

Predicted LogP vs. Directly-Linked Analog

The target compound has a predicted ACD/LogP of 2.49 . In contrast, the analog without the methoxy linker, 4-(Imidazo[1,2-a]pyridin-2-yl)benzaldehyde (CAS 118000-48-9, C14H10N2O), possesses a higher predicted LogP of approximately 3.01 due to the absence of the oxygen atom in the linker . The lower lipophilicity of the target compound can translate to improved aqueous solubility profiles, a critical parameter for biological assays and library design.

Drug Likeness Lipophilicity Physicochemical Properties

Measured Kinetic Solubility

The target compound has a measured minimum kinetic solubility of >37.8 µg/mL [1]. This explicitly establishes a solubility floor for assay planning, a standard often not reported for many analogs in the class, such as the 3-yl-substituted isomer (CAS 1373494-41-7), where solubility data is typically limited to calculated LogS values . Having a verified solubility benchmark reduces experimental uncertainty during compound handling and dilution.

Formulation Solubility Procurement Specification

Aldehyde Handle in Library Derivatization

The target compound presents a para-formyl group that enables a distinct set of synthetic transformations (e.g., reductive amination, Wittig, Knoevenagel) compared to the carboxylic acid or nitrile analogs often encountered in the imidazo[1,2-a]pyridine building block space . While the ortho-methoxybenzaldehyde isomer (CAS 631858-40-7) shares the aldehyde functionality, the para-substitution pattern of the target compound offers a linear extension geometry that is specifically cited as a privileged scaffold in medicinal chemistry [1]. This makes it uniquely suited for synthesizing rod-like, bis-aromatic systems relevant to kinase inhibitor design.

Synthetic Chemistry Hit-to-Lead Scaffold Derivatization

Key Application Scenarios


Kinase Hinge-Binder Libraries

The linear, para-substituted geometry and aldehyde handle make it an ideal advanced intermediate for constructing imidazopyridine-based type II kinase inhibitors that require an extended conformation to occupy the front and back clefts of the ATP-binding pocket . The validated LogP and solubility ensure smoother progression in early ADME profiling.

Covalent Inhibitor Fragment Screening

The aldehyde functionality is a weak, reversible electrophile that can be employed in covalent fragment screening campaigns. Its distinct physicochemical profile, particularly the lower LogP compared to the direct-linker analog, offers a cleaner starting point for developing covalent probes with minimized off-target reactivity .

Bis-Aromatic Fluorescent Probes

The imidazo[1,2-a]pyridine core is a known fluorophore precursor. The para-benzaldehyde group allows for Knoevenagel condensation to extend π-conjugation, generating push-pull fluorophores. The superior thermal stability (higher melting point) ensures the desired crystalline intermediate purity critical for optical applications [1].

PET Tracer Precursor Validation

The aldehyde group serves as a direct labeling handle for [18F]fluoroethylation or reductive amination with [11C]methylamine. The established solubility and LogP benchmarks are essential prerequisites for GMP radiolabeling protocols, and the compound's strong solid-state stability ensures reliable supply chain management for high-cost radiolabeling runs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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